Mercaptide V

Renal pharmacology Organic anion transport Sulfhydryl reagent potency

Mercaptide V (CAS 49792-49-6) is the organomercury compound mercury bis(2-mercaptobenzoate), systematically named Mercury, bis(2-mercaptobenzoato-O,S)-, (T-4)-. It is formed from 2 mol of thiosalicylate and 1 mol of Hg(II), yielding a tetracoordinated bis-chelate complex with the molecular formula C₁₄H₁₀HgO₄S₂ and a molecular weight of 506.95 g/mol.

Molecular Formula C14H10HgO4S2
Molecular Weight 507.0 g/mol
CAS No. 49792-49-6
Cat. No. B14672944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercaptide V
CAS49792-49-6
Molecular FormulaC14H10HgO4S2
Molecular Weight507.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)[S-].C1=CC=C(C(=C1)C(=O)O)[S-].[Hg+2]
InChIInChI=1S/2C7H6O2S.Hg/c2*8-7(9)5-3-1-2-4-6(5)10;/h2*1-4,10H,(H,8,9);/q;;+2/p-2
InChIKeyCCAWZHWSULWNGX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mercaptide V (CAS 49792-49-6): A Bis(Thiosalicylate)Mercury(II) Sulfhydryl Reagent — Structural Identity, Pharmacological Profile, and Procurement Context


Mercaptide V (CAS 49792-49-6) is the organomercury compound mercury bis(2-mercaptobenzoate), systematically named Mercury, bis(2-mercaptobenzoato-O,S)-, (T-4)- [1]. It is formed from 2 mol of thiosalicylate and 1 mol of Hg(II), yielding a tetracoordinated bis-chelate complex with the molecular formula C₁₄H₁₀HgO₄S₂ and a molecular weight of 506.95 g/mol [1]. Classified under organomercury compounds and mercuribenzoates in MeSH, Mercaptide V functions as a mercaptide-forming sulfhydryl reagent that covalently modifies cysteine residues and other thiol-containing biomolecules [1]. Its primary documented use is as a biochemical probe for studying sulfhydryl-dependent transport systems and enzyme mechanisms, where the defined 2:1 ligand-to-metal stoichiometry [2] distinguishes it from mono-organomercury reagents such as thimerosal (sodium ethylmercury thiosalicylate) and p-chloromercuribenzoate (pCMB).

Why Thimerosal, Mersalyl, or p-Chloromercuribenzoate Cannot Be Assumed Interchangeable with Mercaptide V Without Quantitative Re-Validation


Organomercury sulfhydryl reagents differ fundamentally in ligand architecture, stoichiometry, charge state, and the extent of covalent engagement with target thiols. Mercaptide V is a dianionic bis-chelate complex [Hg(SC₆H₄-2-CO₂)₂]²⁻ featuring two S,O-chelating thiosalicylate ligands coordinated to a single Hg(II) centre [1]. In contrast, thimerosal is a monoanionic ethylmercury thiosalicylate (EtHg-SC₆H₄-2-CO₂⁻) with a carbon–mercury bond, while mersalyl acid and pCMB are arylmercury compounds with distinct charge and steric properties [2]. These structural differences produce quantitative divergence in inhibitor potency (Ki), membrane sulfhydryl group reactivity, dose-response slope, and mass spectrometric fragmentation behaviour [1][2][3]. Procuring a generic organomercury reagent without confirming its performance in the specific assay system risks introducing uncontrolled variables — different stoichiometry of thiol engagement, altered reversibility, and incompatible analytical detection characteristics — that cannot be corrected by simple concentration adjustment.

Mercaptide V (CAS 49792-49-6): Head-to-Head Quantitative Differentiation from Thimerosal, Mersalyl Acid, and Probenecid in Renal Membrane PAH Transport and Mass Spectrometry


PAH Transporter Competitive Inhibition: Mercaptide V Exhibits 3.3-Fold Greater Potency Than Thimerosal with an Intermediate Ki Between Thimerosal and Mersalyl

In a direct head-to-head comparison using basal-lateral membrane vesicles from renal cortex, Mercaptide V competitively inhibited p-aminohippurate (PAH) uptake with a Ki of 0.12 ± 0.06 mM, compared with Ki values of 0.39 ± 0.05 mM for thimerosal and 0.05 ± 0.02 mM for mersalyl acid [1]. This positions Mercaptide V as 3.25-fold more potent than thimerosal and 2.4-fold less potent than mersalyl acid in this system. All three compounds exhibited competitive inhibition kinetics. The inhibition was only partially reversible for both Mercaptide V and thimerosal [1].

Renal pharmacology Organic anion transport Sulfhydryl reagent potency

Membrane Sulfhydryl Group Engagement: Mercaptide V Reacts with 62% of Membrane -SH Groups Versus 35% for Thimerosal — a 1.8-Fold Increase in Covalent Target Coverage

In the same basal-lateral membrane vesicle preparation, Mercaptide V reacted with 62% of membrane sulfhydryl groups, whereas thimerosal reacted with only 35% [1]. This 1.77-fold difference in sulfhydryl engagement correlates with the observed difference in inhibitory potency and may explain the partial irreversibility of inhibition for both compounds. The glucose space of the vesicles was unaffected by either compound, confirming that the differential sulfhydryl reactivity was not due to non-specific membrane disruption [1].

Membrane biochemistry Sulfhydryl quantitation Covalent probe coverage

Dose-Response Curve Characteristics: Mercaptide V and Thimerosal Yield Steeper Slope and Higher Maximal Effect Than Probenecid, Defining a Pharmacologically Distinct Inhibition Class

Compared with probenecid, the classical organic anion transport inhibitor, both thimerosal and Mercaptide V yielded dose-response curves of steeper slope and higher maximal effect [1]. The dose-response curves of thimerosal and Mercaptide V were similar in shape, although Mercaptide V was more potent. This qualitative difference in dose-response topography — steeper slope — indicates that Mercaptide V and thimerosal engage the transporter through a mechanism (covalent sulfhydryl modification) that is fundamentally distinct from the reversible competitive binding of probenecid, producing a greater maximal inhibitory effect [1].

Dose-response pharmacology Transporter inhibition Probenecid comparator

Mass Spectrometric Fragmentation Stability: The Bis(Thiosalicylate)Mercurate Dianion Resists Decarboxylation Whereas RHg-Thiosalicylate Monoanions Undergo Facile Fragmentation

Negative-ion electrospray ionization mass spectrometry (ESI-MS) revealed that the bis(thiosalicylato)mercurate(II) dianion [Hg(SC₆H₄-2-CO₂)₂]²⁻ (the core structure of Mercaptide V as its pyridinium salt) showed appreciable stability towards capillary exit voltage-induced fragmentation [1]. In direct contrast, S-bonded monodentate thiosalicylate complexes of the type RHg(SC₆H₄-2-CO₂)⁻ (R = Et, Ph, or ferrocenyl) undergo facile decarboxylation at relatively low voltages, with the phenyl and ferrocenyl complexes subsequently forming RHgS⁻ as an additional fragment ion at high voltages [1]. This difference arises from the chelating S,O-bidentate coordination in Mercaptide V versus the monodentate S-bonding in RHg-thiosalicylate compounds, which alters the carboxylate group's susceptibility to fragmentation.

Mass spectrometry Organomercury analysis Fragmentation stability

Analytical Utility: Mercaptide V Forms a Ternary Complex with Picolinic Acid Enabling UV Spectrophotometric Mercury Determination at 295 nm with Defined Sensitivity

The monothiosalicylate complex of mercury(II) — the 1:1 Hg:TSA species structurally related to Mercaptide V's coordination environment — reacts with picolinic acid (PIC) to form a ternary complex Hg(TSA)(PIC) with an absorption maximum at 295 nm in 50% v/v ethanol-water at pH 6.3–7.5 [1]. Beer's law is obeyed up to 20.15 µg mL⁻¹ Hg(II). The molar absorptivity is 0.86 m² mol⁻¹ (8,600 L mol⁻¹ cm⁻¹) and the Sandell sensitivity for Hg(II) is 5.2 × 10⁻³ µg cm⁻² per 0.001 absorbance unit [1]. This provides a defined spectrophotometric detection method leveraging the thiosalicylate ligand shared by Mercaptide V, in contrast to ethylmercury reagents like thimerosal where the ethylmercury moiety complicates direct UV detection of the mercurial species.

Spectrophotometric analysis Mercury detection Ternary complex formation

Structural Definition: Mercaptide V's Fixed 2:1 Thiosalicylate:Hg(II) Stoichiometry Eliminates the Ligand Exchange Ambiguity Inherent to Mono-Organomercury Reagents

Mercaptide V is formed from exactly 2 mol of thiosalicylate and 1 mol of Hg(II), yielding a well-defined bis-chelate complex with S,O-chelating ligands in a distorted disphenoidal O₂S₂ four-coordinate geometry about Hg(II) [1][2]. In contrast, thimerosal (sodium ethylmercury thiosalicylate) contains one ethyl group and one thiosalicylate ligand per Hg, while pCMB contains one aryl group and one chloride per Hg. This stoichiometric precision means that each molecule of Mercaptide V presents a predictable number of reactive coordination sites and a defined charge state (−2 as the dianion), eliminating the uncertainty about whether mono-organomercury reagents may disproportionate or exchange ligands under experimental conditions [1][2]. The bis-chelate structure also enables the [Hg(SC₆H₄-2-CO₂)₂]²⁻ unit to function as a metalloligand towards other metal ions through its pendant carboxylate oxygen atoms [3].

Coordination chemistry Stoichiometric definition Structure-activity relationships

Optimal Research Application Scenarios for Mercaptide V (CAS 49792-49-6) Based on Quantitative Differentiation Evidence


Mechanistic Studies of Sulfhydryl-Dependent Renal Organic Anion Transporters Requiring Intermediate Potency and High Maximal Inhibition

Mercaptide V is the preferred probe when the experimental design demands an organomercury inhibitor with potency intermediate between thimerosal (Ki = 0.39 mM) and mersalyl acid (Ki = 0.05 mM) [1]. Its competitive Ki of 0.12 mM provides a measurable inhibitory window without the near-complete suppression seen with mersalyl, while still achieving a steeper dose-response slope and higher maximal effect than the non-covalent inhibitor probenecid [1]. The 62% membrane sulfhydryl engagement [1] ensures robust transporter modification without the excessive reactivity that might compromise membrane integrity. This combination makes Mercaptide V suitable for dose-ranging studies that map the relationship between sulfhydryl modification extent and transport function.

Quantitative Sulfhydryl Proteomics and Membrane Thiol Mapping Requiring High Covalent Coverage

For experiments aiming to catalogue accessible membrane sulfhydryl groups or to achieve near-saturating covalent labelling of transporter cysteine residues, Mercaptide V's 62% membrane -SH reactivity [1] offers a 1.8-fold coverage advantage over thimerosal (35%). The partial irreversibility of the Mercaptide V–thiol bond [1] ensures that labelled proteins remain modified during downstream processing (e.g., SDS-PAGE, chromatographic separation), while the defined 2:1 ligand stoichiometry [2] facilitates mass spectrometric identification of adducts due to the characteristic mass shift and resistance to decarboxylation during ESI-MS analysis [3].

Spectrophotometric Quantification of Organomercury Reagent Concentration Using Ternary Complex Formation with Picolinic Acid

Laboratories preparing Mercaptide V stock solutions or monitoring its concentration in experimental buffers can utilise the validated UV spectrophotometric method based on ternary complex formation with picolinic acid (λmax = 295 nm, molar absorptivity = 0.86 m² mol⁻¹, linear range up to 20.15 µg Hg(II) mL⁻¹) [4]. This method provides a simple, instrument-accessible alternative to atomic spectroscopy for routine concentration verification, with defined sensitivity (5.2 × 10⁻³ µg cm⁻² per 0.001 AU) and established masking protocols (EDTA, fluoride) for interfering ions [4].

Structure-Activity Relationship Studies of Organomercury Sulfhydryl Probes and Metalloligand Design

Mercaptide V's crystallographically confirmed S,O-chelating bis-chelate structure [2] and its ability to function as a metalloligand towards other metal ions through its carboxylate groups [5] make it a valuable scaffold for SAR studies comparing mono-organomercury vs. bis-chelate organomercury reactivity. Its superior ESI-MS fragmentation stability relative to RHg-thiosalicylate complexes [3] enables reliable intact-mass detection of protein adducts, facilitating quantitative comparisons of binding stoichiometry and site-specificity across a panel of organomercury reagents.

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